4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
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Overview
Description
4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a complex organic compound that belongs to the class of glycosides. It is characterized by the presence of a 4-chlorophenyl group attached to a tetra-O-acetylated thiohexopyranoside moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside typically involves the acetylation of a thiohexopyranoside precursor followed by the introduction of the 4-chlorophenyl group. One common method involves the use of acetic anhydride and a base such as pyridine to acetylate the hydroxyl groups of the thiohexopyranoside. The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenyl chloride in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the corresponding deacetylated thiohexopyranoside.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deacetylated thiohexopyranosides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study glycosidase enzymes and carbohydrate metabolism.
Medicine: Explored for its potential as a precursor in the development of therapeutic agents, particularly in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its interaction with specific molecular targets, such as glycosidase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with the hydrolysis of glycosidic bonds. This inhibition can modulate carbohydrate metabolism and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- 4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
- 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose hydrochloride
Uniqueness
4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C20H23ClO9S |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-chlorophenyl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23ClO9S/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(30-16)31-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3 |
InChI Key |
FDRTYADXAMZRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=C(C=C2)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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